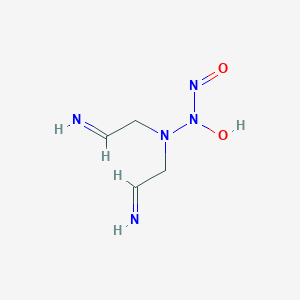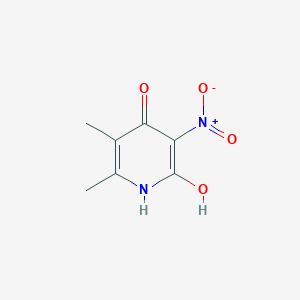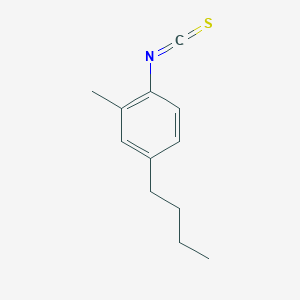
4-n-Butyl-2-methylphenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Butyl-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C12H15NS. It is a member of the isothiocyanate family, which is characterized by the functional group -N=C=S. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
The primary target of 4-n-Butyl-2-methylphenyl isothiocyanate is the respiratory system . This compound is considered hazardous and can cause respiratory irritation .
Mode of Action
It is known to cause respiratory irritation, suggesting that it may interact with receptors or enzymes in the respiratory system .
Biochemical Pathways
Given its impact on the respiratory system, it may influence pathways related to respiration and oxygen transport .
Pharmacokinetics
Its safety data sheet indicates that it can be harmful if swallowed, in contact with skin, or if inhaled . This suggests that it can be absorbed through multiple routes and may have broad distribution within the body .
Result of Action
It is known to cause severe skin burns and eye damage, and may cause respiratory irritation . These effects suggest that it may cause cellular damage and inflammation in tissues with which it comes into contact .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It should be used only outdoors or in a well-ventilated area to minimize inhalation exposure . Additionally, it should be stored in a well-ventilated place with the container kept tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-Butyl-2-methylphenyl isothiocyanate can be synthesized through several methods:
From Amines and Thiophosgene: This method involves the reaction of the corresponding amine with thiophosgene.
From Amines and Carbon Disulfide: This method uses carbon disulfide and di-tert-butyl dicarbonate as catalysts.
From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Industrial Production Methods
The industrial production of this compound typically involves the reaction of phenyl isothiocyanate with the corresponding amines under mild conditions and nitrogen protection. This method is preferred due to its low toxicity, cost-effectiveness, and high yield .
Chemical Reactions Analysis
Types of Reactions
4-n-Butyl-2-methylphenyl isothiocyanate undergoes several types of chemical reactions:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It is susceptible to hydrolysis, forming amines and carbonyl sulfide.
Reduction: Electrochemical reduction of isothiocyanates can yield thioformamides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines and alcohols.
Hydrolysis Conditions: Typically involves water or aqueous solutions.
Reduction Conditions: Electrochemical reduction often requires specific catalysts and controlled environments.
Major Products
Substituted Products: Depending on the nucleophile used, various substituted products can be formed.
Amines and Carbonyl Sulfide: Products of hydrolysis.
Thioformamides: Products of electrochemical reduction.
Scientific Research Applications
4-n-Butyl-2-methylphenyl isothiocyanate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research for labeling and detecting proteins.
Medicine: Investigated for its potential antimicrobial properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-n-Butyl-2-methylphenyl isothiocyanate can be compared with other isothiocyanates such as:
Allyl Isothiocyanate: Found in mustard oils and known for its pungent flavor and antimicrobial properties.
Phenyl Isothiocyanate: Used in amino acid sequencing and as a reagent in organic synthesis.
Benzyl Isothiocyanate: Derived from glucotropaeolin and studied for its anticancer properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and applications in scientific research. Its butyl and methyl substituents influence its physical and chemical properties, making it suitable for specialized applications in chemistry and biology.
Properties
IUPAC Name |
4-butyl-1-isothiocyanato-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMLHJJEHDPCKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N=C=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427254 |
Source


|
| Record name | 4-n-Butyl-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-37-5 |
Source


|
| Record name | 4-Butyl-1-isothiocyanato-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-n-Butyl-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)

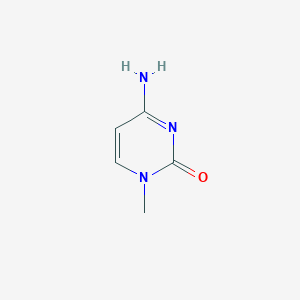
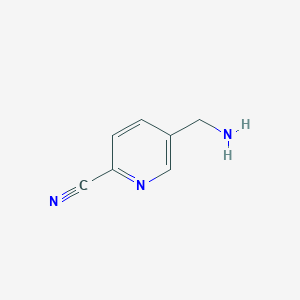
![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)
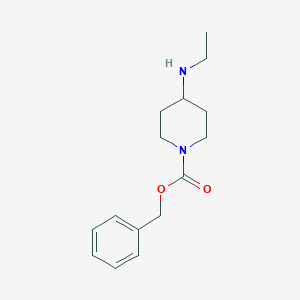
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
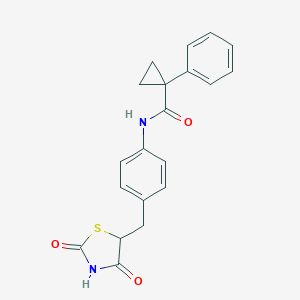
![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
